9-Methylanthracene

Catalog No.
S577117
CAS No.
779-02-2
M.F
C15H12
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Methylanthracene

CAS Number

779-02-2

Product Name

9-Methylanthracene

IUPAC Name

9-methylanthracene

Molecular Formula

C15H12

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C15H12/c1-11-14-8-4-2-6-12(14)10-13-7-3-5-9-15(11)13/h2-10H,1H3

InChI Key

CPGPAVAKSZHMBP-UHFFFAOYSA-N

SMILES

CC1=C2C=CC=CC2=CC3=CC=CC=C13

Solubility

1.36e-06 M

Synonyms

9-methylanthracene

Canonical SMILES

CC1=C2C=CC=CC2=CC3=CC=CC=C13

Organic Chemistry and Material Science:

  • 9-Methylanthracene is a polycyclic aromatic hydrocarbon (PAH) serving as a model compound for studying the chemical and physical properties of this class of molecules. PAHs are ubiquitous in the environment and are of interest due to their potential carcinogenic and mutagenic properties [].
  • Researchers utilize 9-methylanthracene in synthesis and characterization of novel materials with desired functionalities, such as organic light-emitting diodes (OLEDs) and organic solar cells [].

Environmental Science and Toxicology:

  • 9-Methylanthracene is employed as a model contaminant to investigate the environmental fate and transport of PAHs in various environmental matrices like soil and water []. This helps scientists understand the persistence, biodegradation, and bioaccumulation potential of these pollutants.
  • Studies also utilize 9-methylanthracene to assess the toxicological effects of PAHs on various organisms, including aquatic invertebrates and mammalian cell lines, providing insights into their potential impact on ecosystems and human health [].

Analytical Chemistry:

  • 9-Methylanthracene serves as a reference standard in various analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) for the identification and quantification of PAHs in environmental samples [].

Important Note:

  • It is crucial to handle 9-methylanthracene with appropriate safety precautions due to its carcinogenic and ecotoxicological properties [].

9-Methylanthracene is an organic compound belonging to the anthracene family, characterized by a methyl group attached to the ninth carbon of the anthracene structure. Its chemical formula is C15H12C_{15}H_{12}, and it has a molecular weight of approximately 192.26 g/mol. This compound exhibits properties typical of polycyclic aromatic hydrocarbons, including fluorescence and thermal stability. Its structure contributes to its unique reactivity and interaction with other chemical species, making it a focus of various scientific studies .

As 9-methylanthracene primarily serves as a starting material for synthesis, a specific mechanism of action is not applicable.

In the target molecules it helps create, the mechanism of action would depend on the final functional groups and structure.

9-Methylanthracene is likely a mild skin irritant and may be harmful upon ingestion. It is advisable to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood due to its potential health risks [].

  • Pyrolysis: At elevated temperatures (350-450°C), 9-methylanthracene can undergo pyrolysis, leading to products such as anthracene and dimethylanthracenes. The primary reaction pathways include demethylation to form anthracene and methyl addition to yield dimethylanthracenes .
  • Oxidation: The oxidation of 9-methylanthracene using agents like peroxydisulfate results in products through mechanisms involving proton loss and nucleophile addition .
  • Photodissociation: Under specific conditions, 9-methylanthracene can undergo photodissociation, particularly at temperatures above 220 K, where it originates from a non-relaxed excited singlet state of the dimer .

Research on the biological activity of 9-methylanthracene indicates potential mutagenic properties. Studies have shown that its derivatives can exhibit significant biological effects, including interactions with DNA and potential carcinogenicity. The compound's ability to form reactive intermediates during metabolic processes raises concerns regarding its safety and environmental impact .

Several methods exist for synthesizing 9-methylanthracene:

  • Methylation of Anthracene: One common method involves the methylation of anthracene using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Friedel-Crafts Alkylation: Another approach is through Friedel-Crafts alkylation, where anthracene reacts with an alkyl halide in the presence of a Lewis acid catalyst .
  • Photochemical Methods: Photo

9-Methylanthracene finds various applications in different fields:

  • Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties.
  • Fluorescent Dyes: The compound serves as a fluorescent dye in biological imaging and other analytical applications.
  • Research: It is frequently utilized in research related to polycyclic aromatic hydrocarbons, serving as a model compound for studying reaction mechanisms and properties .

Studies on the interactions of 9-methylanthracene with free radicals have revealed its reactivity profile. For instance, reactions with free radicals derived from di-tert-butyl peroxide have been investigated to understand the compound's stability and potential degradation pathways . Additionally, interaction studies highlight its behavior under various environmental conditions, emphasizing its relevance in atmospheric chemistry.

Several compounds share structural similarities with 9-methylanthracene. Here’s a comparison highlighting their uniqueness:

Compound NameStructural FormulaNotable Characteristics
AnthraceneC14H10C_{14}H_{10}Base structure without methyl substitution
1-MethylanthraceneC15H12C_{15}H_{12}Methyl group at position one; different reactivity
2-MethylanthraceneC15H12C_{15}H_{12}Methyl group at position two; distinct photochemical properties
9,10-DihydroanthraceneC15H12C_{15}H_{12}Saturated derivative; different stability and reactivity

Uniqueness of 9-Methylanthracene:

  • The position of the methyl group significantly influences its reactivity compared to other methylanthracenes.
  • It exhibits distinct thermal and photochemical behaviors, making it valuable for specific applications in organic electronics and research.

The scientific exploration of 9-methylanthracene dates back several decades, with significant research emerging as early as 1957 when studies on the synthesis of C14-labeled 9-methylanthracene were published. The compound's investigation has historically been linked to broader research into polycyclic aromatic hydrocarbons, which have been of considerable interest to organic chemists throughout the latter half of the 20th century.

Early research primarily focused on basic structural characterization and synthesis methods, establishing fundamental understanding of this aromatic compound. The historical development of 9-methylanthracene research paralleled advancements in analytical techniques, with each new technological innovation enabling more detailed investigations into its properties and behavior.

Significance in Aromatic Chemistry Research

9-Methylanthracene occupies an important position in aromatic chemistry research due to its well-defined structure and reactivity patterns. As a member of the anthracene family, it belongs to "the class of organic compounds known as anthracenes... containing a system of three linearly fused benzene rings". This structural arrangement makes it an excellent model compound for studying the properties and behaviors of larger polycyclic aromatic hydrocarbons.

The compound's significance extends beyond its model status to its practical applications in various chemical processes. Its unique reactivity, particularly at the methyl group position, has made it valuable for investigating fundamental aspects of organic reaction mechanisms and for developing synthetic methodologies for more complex molecular structures.

Research Evolution and Current Scientific Focus

Research on 9-methylanthracene has evolved considerably over time, transitioning from basic characterization studies to more sophisticated investigations. Current scientific focus has expanded to include:

  • Detailed thermodynamic characterization using advanced experimental methods
  • Investigation of selective deprotonation reactions under mild conditions
  • Applications in organic synthesis as building blocks for complex molecules
  • Studies of solid-state properties and photochemical behavior

Recent scientific developments include comprehensive measurements of thermodynamic properties in the ideal-gas state for 9-methylanthracene, employing "adiabatic heat-capacity calorimetry, differential scanning calorimetry, comparative ebulliometry, inclined-piston manometry, vibrating-tube densitometry, and oxygen bomb calorimetry". These investigations have successfully resolved inconsistencies in previously reported property values.

Theoretical Frameworks in 9-Methylanthracene Studies

The theoretical understanding of 9-methylanthracene has been significantly enhanced through modern computational chemistry approaches. Research published in the Journal of Chemical & Engineering Data demonstrates how "statistical calculations were performed based on molecular geometry optimization and vibrational frequencies using B3LYP hybrid density functional theory with def2-QZVPD basis set". These computational methods have shown "excellent accord between computed and experimentally derived ideal-gas entropies".

Additionally, theoretical frameworks have been developed for predicting the enthalpy of formation for 9-methylanthracene in the gas phase using atom-equivalent based protocols, achieving "excellent agreement with the experimental value". These theoretical approaches provide valuable insights into the fundamental properties of 9-methylanthracene and enable predictions that can guide experimental research.

Classical Synthetic Approaches

Traditional routes to 9-methylanthracene often rely on Friedel-Crafts alkylation and Bradsher-type cyclizations. For instance, Friedel-Crafts reactions utilize anthracene derivatives and methylating agents like methyl chloride or bromide in the presence of Lewis acids such as aluminum chloride [2]. These methods, while foundational, face limitations in regioselectivity and yield due to competitive side reactions. Bradsher cyclization, involving diarylmethane precursors, offers an alternative pathway but requires harsh acidic conditions and elevated temperatures, often resulting in modest efficiencies [2].

A representative classical synthesis begins with anthracene-9,10-dione (2), which undergoes Grignard addition with methylmagnesium bromide to form 9,10-dimethyl-9,10-dihydroanthracene-9,10-diol (3). Subsequent aromatization with hydrobromic acid yields 9-methylanthracene (4) at 69% efficiency [1]. This approach highlights the reliance on stepwise functionalization and purification challenges inherent to classical methods.

Modern Synthetic Strategies

Anthracene-Based Precursor Methods

Contemporary strategies prioritize anthracene derivatives as starting materials to streamline synthesis. For example, 9-(bromomethyl)-10-methylanthracene (4) is synthesized from anthracene-9,10-dione via sequential Grignard addition and bromination [1]. This intermediate serves as a versatile precursor for further functionalization, including thiourea derivatization to yield analogs like 12a–12l and 14a–14s [1].

Another approach involves 9-ethylanthracene (6), synthesized from anthracene-9(10H)-one (5) and ethylmagnesium bromide. The Mannich reaction with paraformaldehyde and hydrochloric acid then generates 9-(chloromethyl)-10-ethylanthracene (7) at 60% yield [1]. These methods underscore the shift toward modular, anthracene-centric frameworks to enhance scalability.

Organometallic Coupling Approaches

Palladium-catalyzed cross-coupling reactions have revolutionized access to substituted anthracenes. For instance, Suzuki-Miyaura couplings using Pd(PPh~3~)~4~ or Pd-PEPPSI-iPr catalysts enable the introduction of aryl groups at specific positions [2]. A notable example involves 1,8-dichloroanthracene (63), derived from Zn/NH~3~ reduction of anthraquinone 62, which undergoes coupling with arylboronic acids to yield 1,8-diarylanthracenes (64a–f) in 52–77% yields [2].

Cobalt-catalyzed cyclotrimerization of bis(propargyl)benzenes with alkynes offers another route. This method produces halogenated anthracenes (26) via halodesilylation of TMS-substituted intermediates, achieving 61–85% yields [2]. Such organometallic strategies excel in regiocontrol and functional group tolerance.

C14 Labeling Techniques

Isotopic labeling of 9-methylanthracene is achieved through brominated intermediates. For example, 9-bromo-10-(bromomethyl)anthracene (11) serves as a key precursor for introducing ^14^C labels via nucleophilic substitution with labeled thioureas [1]. This method, leveraging the high reactivity of bromine atoms, ensures precise isotopic incorporation while maintaining structural integrity.

XLogP3

5.1

LogP

5.07 (LogP)

Melting Point

81.5 °C

UNII

65NK4CIN03

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 45 of 48 companies with hazard statement code(s):;
H302 (86.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (88.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.00e-05 mmHg

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

779-02-2

Wikipedia

9-methylanthracene

Biological Half Life

1.70 Days
260.02 Days

General Manufacturing Information

Anthracene, 9-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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